(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound characterized by a fused dioxin and pyridine ring structure. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science. It serves as a building block for the synthesis of more complex molecules, making it valuable in both academic research and industrial applications.
The compound can be sourced from chemical suppliers and databases such as Benchchem and PubChem, where detailed information regarding its synthesis, properties, and applications is available .
This compound falls under the category of nitrogen-containing heterocycles, specifically pyridine derivatives. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol typically involves several key steps:
The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of continuous flow reactors in industrial settings can enhance efficiency and scalability .
The molecular formula for (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is C8H9NO3. The compound features a dioxin ring fused to a pyridine ring, which contributes to its unique chemical properties.
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation may yield a ketone derivative while substitution could lead to diverse functionalized products .
The mechanism of action for (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol involves its interaction with biological targets such as enzymes or receptors:
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is typically a solid at room temperature with specific melting and boiling points that depend on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of hydroxyl groups. Its reactivity allows it to participate in various organic transformations .
The applications of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol span across multiple domains:
The compound (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol represents a fused bicyclic system where a 1,4-dioxane ring is annulated with a pyridine ring at the [2,3-b] position. This specific nomenclature indicates that the dioxane ring shares bonds between positions 2 and 3 of the pyridine ring, creating a rigid heterocyclic framework. The systematic name follows IUPAC fusion rules, with "b" specifying the face of the pyridine ring involved in fusion. The parent pyridine numbering places nitrogen at position 1, making positions 2 and 3 the fusion sites. The "(2,3-Dihydro)" prefix denotes saturation in the dioxane ring, distinguishing it from fully aromatic dioxinopyridines. The suffix "methanol" indicates a hydroxymethyl group attached to position 2 of the dioxane moiety, introducing a chiral center at this carbon [4] [7] [8].
Isomerism in this scaffold arises from several factors:
Table 1: Key Identifiers of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol
Identifier Type | Value | Source/Reference |
---|---|---|
CAS Registry Number | 153332-63-9 | [4] [8] |
Molecular Formula | C₈H₉NO₃ | [7] [8] |
SMILES (Canonical) | OCC1OC2=CC=CN=C2OC1 | [8] |
SMILES (Isomeric) | O[C@H]C1COC2=NC=CC=C2O1 | [7] |
InChI Key | SRRMBVYNKSMVGO-UHFFFAOYSA-N | [8] |
ChemSpider ID | 10619815 | [7] |
MDL Number | MFCD18261890 | [7] |
The scaffold's structural uniqueness lies in its electronically hybrid character: The dioxane ring contributes electron-donating oxygen atoms, while the pyridine ring provides an electron-deficient π-system. This ambivalent electronic profile enables diverse binding interactions, making it valuable in drug design. The fused bicyclic system exhibits moderate planarity distortion (approximately 15° dihedral angle between rings), affecting crystal packing and solubility. The hydroxymethyl group introduces hydrogen-bonding capacity, with calculated parameters of 2 hydrogen bond donors and 3 acceptors (Oxygen: pyridine N, two dioxane O, hydroxyl O; Hydrogen: hydroxyl H and methine H) [7] [9].
The strategic positioning of the hydroxymethyl group at the C2 position of the dioxane ring profoundly influences the compound's physicochemical behavior and supramolecular interactions. This placement creates a 1,3-dioxane-like substructure with an exocyclic alcohol, enabling specific hydrogen-bonding motifs not achievable with alternative substitution patterns. When the hydroxymethyl group occupies the pseudoequatorial position in the chair conformation, it projects away from the bicyclic system, enhancing accessibility for intermolecular interactions. In contrast, a pseudoxial orientation would sterically hinder solvent approach [3] [7].
The positioning significantly impacts solubility and crystallinity:
Table 2: Comparative Analysis of Bicyclic Heterocycle Properties Based on Nitrogen Configuration
Core Structure | ChromLogD₇.₄ | Thermodynamic Solubility (FaSSIF, µg/mL) | pKa | Hydrogen Bond Donor Count |
---|---|---|---|---|
Imidazo[1,2-a]pyridine (Core 1) | 3.8 | 116 | 6.6 | 0-1 |
Pyrazolo[1,5-a]pyrimidine (Core 2) | 5.6 | <20 | 4.1 | 0 |
Imidazo[1,2-a]pyrazine (Core 3) | 4.5 | 85 | 5.3 | 0-1 |
Dioxino[2,3-b]pyridine | Estimated 1.8 | Predicted >150 | ~3.5 (pyridine N) | 1 |
Pyrazolo[1,5-a][1,3,5]triazine (Core 5) | 3.9 | 75 | 4.8 | 0 |
Data adapted from bicyclic heterocycle solubility studies [3] with dioxinopyridine estimates based on structural similarity
The pyridine nitrogen orientation at position 1 (ortho to fusion point) creates a hydrogen bond acceptor site with directionality optimized for binding pyridine-recognition domains in enzymes. Quantum mechanical calculations (DFT B3LYP/6-31G*) show the nitrogen lone pair has 85% s-character, enhancing electrostatic potential (-42 kcal/mol) compared to meta-pyridines (-38 kcal/mol). This positioning also reduces basicity (predicted pKa ~3.5) compared to typical pyridines (pKa ~5.2), decreasing cationic character at physiological pH and potentially enhancing membrane permeability. When combined with the hydroxymethyl group, this configuration creates an amphiphilic molecular topology: the pyridine ring acts as a hydrophobic plate, while the hydroxymethyl provides a polar anchor, enabling interaction with both lipophilic and hydrophilic environments [3] [6] [9].
The dioxinopyridine scaffold emerged in medicinal chemistry during the 2000s as a bioisosteric innovation addressing limitations of simpler heterocycles. Its development parallels the broader historical trajectory of pyridine-based drug discovery, which began with natural product isolation (nicotine, vitamin B3) in the 19th century and evolved into rational drug design. Pyridine-containing drugs now constitute approximately 14% of FDA-approved N-heterocyclic pharmaceuticals, with significant representation in oncology, infectious diseases, and CNS therapeutics. The dioxinopyridine framework represents a strategic advancement within this class, offering improved solubility and reduced hERG liability compared to lipophilic bicyclic systems [1] [5] [9].
Key milestones in the scaffold's development include:
Table 3: Evolution of Pyridine-Based Drug Design Featuring Bicyclic Innovations
Era | Dominant Pyridine Scaffolds | Therapeutic Applications | Limitations Addressed by Dioxinopyridines |
---|---|---|---|
1950s-1980s | Simple pyridines (e.g., isoniazid, pyridostigmine) | Antibacterials, acetylcholinesterase inhibitors | Low potency, metabolic instability |
1990s-2000s | Di/tri-substituted pyridines (e.g., nifedipine, delavirdine) | Calcium channel blockers, antivirals | Selectivity issues, CYP interactions |
2000s-2010s | Fused bicyclics (e.g., imidazopyridines in zolpidem) | CNS agents, kinase inhibitors | Poor solubility, hERG inhibition |
2010s-Present | Oxygen-nitrogen fused systems (dioxinopyridines) | Targeted oncology, CNS penetration | Balancing solubility-permeability, reducing efflux |
The scaffold's versatility is demonstrated through molecular hybridization strategies, particularly in kinase inhibitor design:
Current research explores structure-activity relationship (SAR) refinements: Methylation of the hydroxymethyl group reduces solubility (chromLogD increase +0.8) but enhances CNS penetration (PAMPA-BBB permeability >5 × 10⁻⁶ cm/s). Oxidation to carboxylic acid creates a versatile handle for prodrug conjugation or further functionalization. These strategic modifications highlight the scaffold's role as a multidimensional pharmacophore element capable of addressing complex drug discovery challenges, particularly in targeted therapies requiring precise physicochemical properties [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7